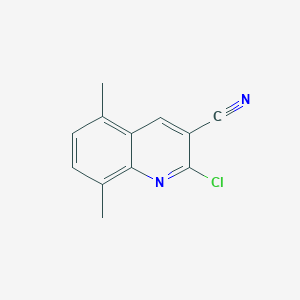

2-Chloro-5,8-dimethylquinoline-3-carbonitrile

Description

Chemical classification and nomenclature

This compound belongs to the heterocyclic aromatic compound class, specifically within the quinoline family of nitrogen-containing bicyclic structures. The compound exhibits the molecular formula C₁₂H₉ClN₂ with a molecular weight of 216.67 grams per mole, establishing its identity through precise chemical composition parameters. The Chemical Abstracts Service registry number 351363-12-7 provides definitive identification for this specific structural variant within chemical databases and literature.

The International Union of Pure and Applied Chemistry nomenclature system designates this compound through systematic naming conventions that reflect its structural characteristics. The quinoline backbone provides the foundational nomenclature framework, with position-specific substitution patterns determining the complete chemical name. The numbering system for quinoline derivatives follows established protocols where the nitrogen atom receives position one designation, subsequently determining all other positional assignments throughout the bicyclic structure.

The carbonitrile functional group positioned at the three-carbon location represents a significant structural feature that influences both chemical reactivity and nomenclature designation. This nitrile group, characterized by the carbon-nitrogen triple bond configuration, contributes substantially to the compound's chemical behavior and potential synthetic applications. The chloro substituent at position two and methyl groups at positions five and eight complete the substitution pattern that defines this particular quinoline derivative.

Table 1: Chemical Identity and Classification Data

Historical context and development of quinoline carbonitriles

The development of quinoline carbonitrile compounds traces back to fundamental advances in heterocyclic chemistry during the twentieth century, when researchers began systematically exploring nitrogen-containing aromatic systems. Quinoline-2-carbonitrile, one of the earliest studied variants, emerged as a crucial intermediate in organic synthesis applications, demonstrating the potential for carbonitrile-substituted quinoline derivatives in pharmaceutical and agrochemical development. Historical research documented in the Journal of the American Chemical Society as early as 1959 established foundational synthetic methodologies for quinoline carbonitrile preparation.

The evolution of quinoline carbonitrile chemistry reflects broader trends in heterocyclic compound development, where systematic substitution pattern exploration led to increasingly sophisticated molecular designs. Early investigations focused primarily on basic quinoline-2-carbonitrile and quinoline-3-carbonitrile variants, establishing fundamental reactivity patterns and synthetic approaches. These initial studies provided essential groundwork for subsequent development of more complex substituted derivatives, including halogenated and alkyl-substituted variants like this compound.

Contemporary research methodologies have significantly expanded quinoline carbonitrile synthesis capabilities through development of multicomponent reaction strategies and green chemistry approaches. Recent studies demonstrate environmentally benign protocols utilizing catalysts such as bleaching earth clay in polyethylene glycol-400 solvent systems, achieving excellent yields for quinoline-3-carbonitrile derivatives through one-pot synthetic procedures. These advances represent substantial improvements over traditional synthetic methods, offering enhanced efficiency and reduced environmental impact for quinoline carbonitrile production.

The photochemical behavior of quinoline carbonitriles has received considerable attention in mechanistic studies, with research documenting photoinduced substitution reactions in alcoholic and ether solvent systems. Investigations at both low temperature conditions (77 Kelvin) and elevated temperatures (331 Kelvin) have revealed complex dimerization processes and benzophenone-sensitization pathways leading to triazapentaphene formation. These photochemical studies contribute significantly to understanding quinoline carbonitrile reactivity under specialized conditions.

Position within the substituted quinoline carbonitrile family

This compound occupies a distinctive position within the broader quinoline carbonitrile family through its specific substitution pattern combining halogen, alkyl, and nitrile functional groups. This particular arrangement creates unique electronic and steric environments that differentiate it from simpler quinoline carbonitrile variants such as quinoline-2-carbonitrile and quinoline-3-carbonitrile. The presence of electron-withdrawing chloro and nitrile groups balanced by electron-donating methyl substituents establishes a complex electronic distribution pattern throughout the quinoline framework.

Comparative analysis with related quinoline carbonitrile derivatives reveals significant structural diversity within this compound family. The 4-chloro-6,8-dimethylquinoline-3-carbonitrile isomer demonstrates how positional variations in chloro substitution can create distinct chemical entities with potentially different reactivity profiles. Similarly, the 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde analog illustrates functional group variations that maintain the core quinoline framework while introducing different reactive sites.

The structural relationship between various quinoline carbonitrile derivatives can be understood through systematic examination of substitution patterns and their effects on molecular properties. Research indicates that electron-donating groups such as methyl substituents enhance product yields in synthetic reactions, while electron-withdrawing groups like chloro and nitrile functionalities contribute to different reactivity patterns. This electronic interplay creates opportunities for selective chemical transformations and targeted synthetic applications.

Table 2: Comparative Analysis of Related Quinoline Carbonitrile Compounds

Significance in heterocyclic chemistry research

The significance of this compound in heterocyclic chemistry research extends across multiple dimensions including synthetic methodology development, structure-activity relationship studies, and mechanistic investigations. The compound serves as a valuable model system for understanding the effects of multiple substituents on quinoline reactivity patterns, particularly regarding the interplay between electron-withdrawing and electron-donating groups within the heterocyclic framework. This makes it an important reference compound for designing new quinoline derivatives with targeted properties.

Research applications of substituted quinoline carbonitriles have demonstrated their utility as building blocks for more complex heterocyclic systems and as intermediates in pharmaceutical synthesis pathways. The carbonitrile functional group provides a versatile handle for further chemical transformations, enabling conversion to various derivative structures including carboxylic acids, amides, and other nitrogen-containing functionalities. These transformation capabilities position this compound as a strategic intermediate in synthetic organic chemistry applications.

Contemporary heterocyclic chemistry research increasingly focuses on environmentally sustainable synthetic approaches, and quinoline carbonitrile derivatives have become important test systems for developing green chemistry methodologies. Studies utilizing bleaching earth clay catalysts and polyethylene glycol solvents demonstrate how traditional quinoline carbonitrile synthesis can be modified to reduce environmental impact while maintaining high synthetic efficiency. These developments contribute to broader efforts toward sustainable chemical manufacturing processes.

The molecular docking studies and theoretical investigations involving quinoline carbonitrile derivatives have advanced computational chemistry applications in heterocyclic research. These computational approaches provide insights into binding interactions and molecular recognition patterns that inform drug design strategies and materials science applications. The structural complexity of compounds like this compound offers rich opportunities for exploring computational prediction methods and validating theoretical models against experimental observations.

Table 3: Research Applications and Significance Metrics

Properties

IUPAC Name |

2-chloro-5,8-dimethylquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2/c1-7-3-4-8(2)11-10(7)5-9(6-14)12(13)15-11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXMZARFPNUVUNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C(=NC2=C(C=C1)C)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30357716 | |

| Record name | 2-chloro-5,8-dimethylquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24805392 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

351363-12-7 | |

| Record name | 2-chloro-5,8-dimethylquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 351363-12-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5,8-dimethylquinoline-3-carbonitrile typically involves the chlorination of 5,8-dimethylquinoline followed by the introduction of a nitrile group. One common method involves the reaction of 5,8-dimethylquinoline with phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 2-position. This is followed by the reaction with a suitable nitrile source, such as sodium cyanide (NaCN), under appropriate conditions to form the nitrile group at the 3-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5,8-dimethylquinoline-3-carbonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The methyl groups at the 5 and 8 positions can undergo oxidation to form corresponding carboxylic acids.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium) are commonly used.

Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., tetrahydrofuran).

Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Major Products Formed

Substitution: 2-Amino-5,8-dimethylquinoline-3-carbonitrile, 2-Thio-5,8-dimethylquinoline-3-carbonitrile.

Reduction: 2-Chloro-5,8-dimethylquinoline-3-amine.

Oxidation: 2-Chloro-5,8-dimethylquinoline-3-carboxylic acid.

Scientific Research Applications

2-Chloro-5,8-dimethylquinoline-3-carbonitrile has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5,8-dimethylquinoline-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of essential enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The positions of methyl and chlorine substituents significantly influence reactivity, steric effects, and biological activity. Key analogs include:

Table 2. Structural Analogs of 2-Chloro-5,8-dimethylquinoline-3-carbonitrile

Key Findings:

Steric and Electronic Effects: The 5,8-dimethyl substitution in the target compound creates a planar quinoline ring, favoring π-π stacking interactions in crystallographic studies . Methoxy groups (e.g., in ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate) increase electron density on the quinoline ring, enhancing hydrogen-bonding capacity compared to methyl groups .

Synthetic Pathways: The target compound is synthesized via HCl-mediated condensation of 2-chloro-5,8-dimethylquinoline-3-carbaldehyde with cyclohexanedione derivatives . In contrast, carboxylate analogs (e.g., ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate) are prepared using NaCN and MnO₂ under mild conditions .

Biological Activity: Derivatives of this compound demonstrate antimicrobial activity, likely due to the nitrile group’s electrophilic character . Methoxy-substituted analogs show enhanced solubility and intermolecular interactions (e.g., hydrogen bonding), making them candidates for crystallography-driven drug design .

Crystallographic and Computational Insights

- Crystal Packing : The target compound’s methyl groups contribute to van der Waals interactions, stabilizing layered structures. In contrast, methoxy-substituted derivatives form hydrogen-bonded networks (N–H⋯O and C–H⋯O) .

- Collision Cross-Section (CCS) : The CCS values (Table 1) reflect the compound’s conformational flexibility. Analogs with bulkier substituents (e.g., 7,8-dimethyl) may exhibit higher CCS due to increased steric hindrance .

Biological Activity

2-Chloro-5,8-dimethylquinoline-3-carbonitrile is a heterocyclic compound with a unique structure that includes a chlorine atom, two methyl groups, and a cyano group attached to a quinoline core. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H9ClN2, with a molecular weight of 216.67 g/mol. Its structural features contribute to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C12H9ClN2 |

| Molecular Weight | 216.67 g/mol |

| Chemical Structure | Chemical Structure |

| Solubility | Soluble in organic solvents |

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

1. Anticancer Activity

Studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms. For instance:

- Mechanism of Action : The compound may interact with specific enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy .

- Case Study : In vitro assays have shown that derivatives of quinoline compounds exhibit anti-proliferative effects against various cancer cell lines .

2. Antimicrobial Properties

The compound has been investigated for its antimicrobial activity:

- Antibacterial Activity : It has demonstrated effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymes .

- Antifungal Activity : Preliminary studies indicate antifungal properties against pathogens like Aspergillus niger .

The biological activity of this compound is largely attributed to its ability to interact with molecular targets such as enzymes or receptors. The presence of the cyano group enhances its binding affinity and specificity towards these targets.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with other quinoline derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Chloroquinoline | Chlorine at position 2 | Moderate antibacterial activity |

| 5-Methylquinoline | Methyl group at position 5 | Limited anticancer properties |

| 6-Chloro-7-methylquinoline | Chlorine at position 6 | Antifungal activity |

| This compound | Chlorine at position 2; Methyl groups at positions 5 and 8; Cyano group at position 3 | Significant anticancer and antimicrobial properties |

Future Research Directions

Given the promising biological activities observed in preliminary studies, further research is warranted to explore:

- Mechanistic Studies : Detailed investigations into the specific pathways influenced by this compound could enhance understanding of its pharmacological profile.

- In Vivo Studies : Animal models could provide insights into the efficacy and safety profile of the compound in a physiological context.

- Structure-Activity Relationship (SAR) Studies : Exploring variations in structure could lead to the development of more potent derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-5,8-dimethylquinoline-3-carbonitrile, and how is purity ensured?

- Methodology : A modified procedure involves refluxing precursor quinoline derivatives with zinc, copper(II) nitrate trihydrate, and hydrazine monohydrate, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Crystallization in CH₂Cl₂/petroleum ether mixtures yields single crystals for structural validation .

- Key Considerations : Monitor reaction progress using TLC, and optimize solvent ratios during crystallization to avoid co-precipitation of byproducts.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Techniques :

- NMR : Confirm substitution patterns (e.g., methyl groups at positions 5 and 8, chloro at position 2) via ¹H and ¹³C NMR.

- X-ray Diffraction : Resolve crystal packing and molecular geometry, critical for understanding intermolecular interactions .

- IR Spectroscopy : Identify nitrile (C≡N) stretches (~2220 cm⁻¹) and aromatic C–Cl vibrations.

Q. How should researchers handle and store this compound to ensure stability?

- Guidelines :

- Store in airtight containers under inert gas (N₂/Ar) at 0–6°C to prevent hydrolysis of the nitrile group .

- Avoid prolonged exposure to light or moisture, which may degrade the quinoline backbone.

- Use PPE (gloves, goggles) and ensure fume hood ventilation during handling to mitigate inhalation risks .

Advanced Research Questions

Q. How do substituent positions (5,8-dimethyl vs. 5,7-dimethyl) influence the compound’s reactivity?

- Analysis :

- Steric effects from 5,8-dimethyl groups may hinder electrophilic substitution at adjacent positions, directing reactions to the 4- or 6-positions of the quinoline ring.

- Comparative studies with 5,7-dimethyl analogs (e.g., 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde) show altered electronic profiles due to resonance effects from methyl placement .

- Experimental Design : Synthesize positional isomers and compare reaction kinetics in nucleophilic substitution or cross-coupling reactions.

Q. What computational methods can predict the compound’s interaction with biological targets?

- Approach :

- Perform density functional theory (DFT) calculations to map electrostatic potentials and identify reactive sites.

- Use molecular docking (e.g., AutoDock Vina) to simulate binding with enzymes like cytochrome P450 or kinases, leveraging structural data from X-ray studies .

- Validation : Correlate computational predictions with in vitro assays (e.g., enzyme inhibition) to refine models.

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

- Troubleshooting :

- For ambiguous peaks, employ 2D NMR (COSY, HSQC) to assign coupling partners and confirm substituent positions.

- Re-crystallize the compound and re-acquire XRD data to rule out polymorphic interference .

- Case Study : Discrepancies in aromatic proton shifts may arise from solvent polarity or temperature; repeat experiments under controlled conditions.

Data Analysis and Optimization

Q. What strategies improve synthetic yield in large-scale preparations?

- Optimization Parameters :

| Variable | Impact on Yield | Example Adjustment |

|---|---|---|

| Catalyst loading | Moderate | Increase Cu(NO₃)₂·3H₂O to 1.5 eq. |

| Reaction time | High | Extend reflux to 72 hours |

| Solvent system | Critical | Switch to DMF for better solubility |

- Trade-offs : Longer reaction times may increase side products; balance with purification efficiency.

Safety and Compliance

Q. What regulatory guidelines apply to its use in academic labs?

- Compliance :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.